molecular formula C11H7ClF2N2O B3266436 5-Chloro-4-(2,4-difluorophenyl)-6-methoxypyrimidine CAS No. 425407-07-4

5-Chloro-4-(2,4-difluorophenyl)-6-methoxypyrimidine

Cat. No.: B3266436
CAS No.: 425407-07-4
M. Wt: 256.63 g/mol
InChI Key: CDJHEYZZUASYSP-UHFFFAOYSA-N
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Description

5-Chloro-4-(2,4-difluorophenyl)-6-methoxypyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with chlorine, difluorophenyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(2,4-difluorophenyl)-6-methoxypyrimidine typically involves the nucleophilic aromatic substitution reaction. One common method starts with the reaction of 2,4-difluoroaniline with 2,4,6-trichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution of chlorine atoms by the difluorophenyl group. The resulting intermediate is then treated with methanol in the presence of a base to introduce the methoxy group, yielding the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(2,4-difluorophenyl)-6-methoxypyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form a methoxy radical or other oxidized derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted pyrimidines depending on the nucleophile used.

    Oxidation: Products include oxidized methoxy derivatives.

    Reduction: Products include dihydropyrimidine derivatives.

Scientific Research Applications

5-Chloro-4-(2,4-difluorophenyl)-6-methoxypyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Agricultural Chemistry: It is used in the synthesis of agrochemicals with potential herbicidal or pesticidal activities.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(2,4-difluorophenyl)-6-methoxypyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the difluorophenyl group enhances its binding affinity and specificity, while the methoxy group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Difluorophenyl)-6-methoxypyrimidine: Lacks the chlorine substituent, which may affect its reactivity and binding properties.

    5-Chloro-6-methoxypyrimidine: Lacks the difluorophenyl group, which may reduce its binding affinity and specificity.

    5-Chloro-4-phenyl-6-methoxypyrimidine: Lacks the fluorine atoms, which may affect its electronic properties and reactivity.

Uniqueness

5-Chloro-4-(2,4-difluorophenyl)-6-methoxypyrimidine is unique due to the presence of both chlorine and difluorophenyl substituents, which confer distinct electronic and steric properties. These features enhance its reactivity and binding affinity, making it a valuable compound in various scientific research applications.

Properties

IUPAC Name

5-chloro-4-(2,4-difluorophenyl)-6-methoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF2N2O/c1-17-11-9(12)10(15-5-16-11)7-3-2-6(13)4-8(7)14/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJHEYZZUASYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1Cl)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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